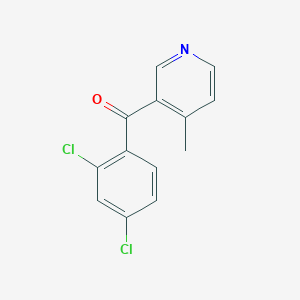

3-(2,4-Dichlorobenzoyl)-4-methylpyridine

Descripción

Propiedades

IUPAC Name |

(2,4-dichlorophenyl)-(4-methylpyridin-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2NO/c1-8-4-5-16-7-11(8)13(17)10-3-2-9(14)6-12(10)15/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIIIHEGBCGICQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)C(=O)C2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Acylation of 4-Methylpyridine with 2,4-Dichlorobenzoyl Chloride

The most common and direct synthetic route to this compound involves the acylation of 4-methylpyridine with 2,4-dichlorobenzoyl chloride . This reaction is a typical Friedel-Crafts type acylation adapted for pyridine derivatives.

- Reaction Conditions:

- Reagents: 4-methylpyridine and 2,4-dichlorobenzoyl chloride

- Catalysts/Bases: Pyridine or triethylamine are used to neutralize the hydrochloric acid generated during the reaction.

- Solvents: Dichloromethane or chloroform are commonly employed solvents.

- Temperature: Room temperature to slightly elevated temperatures (25–50°C) to ensure full conversion.

- Time: Several hours depending on scale and conditions.

The reaction typically proceeds via nucleophilic attack of the pyridine nitrogen or ring carbon on the acyl chloride, followed by elimination of HCl, which is scavenged by the base.

Industrial Scale Synthesis

Industrial production methods mirror laboratory synthesis but are scaled up with considerations for:

- Efficient mixing and heat transfer in large reactors.

- Continuous monitoring of reaction parameters to maximize yield and purity.

- Post-reaction purification through recrystallization or chromatographic techniques to obtain high-purity product.

Reaction Mechanism and Optimization

Mechanistic Insights

The acylation mechanism involves:

- Activation of the acyl chloride.

- Electrophilic attack on the pyridine ring at the 3-position, favored due to electronic effects and steric factors.

- Neutralization of HCl by the base to prevent side reactions.

Optimization Parameters

| Parameter | Typical Conditions | Effect on Yield and Purity |

|---|---|---|

| Base | Pyridine, triethylamine | Neutralizes HCl, improves yield |

| Solvent | Dichloromethane, chloroform | Ensures solubility and reaction rate |

| Temperature | 25–50°C | Higher temps may increase rate but risk side reactions |

| Reaction Time | 2–6 hours | Sufficient for complete conversion |

| Molar Ratios | Slight excess of acyl chloride | Drives reaction to completion |

Related Synthetic Routes and Derivatives

While the direct acylation is the primary method, alternative routes exist for related compounds such as 2-(2,6-dichlorobenzoyl)-4-methylpyridine, which can inform preparation strategies for the 2,4-substituted analog:

- Substitution Reactions: The dichlorobenzoyl group can undergo nucleophilic substitution on chlorine atoms under polar solvents like DMSO or DMF.

- Oxidation/Reduction: The compound can be chemically modified by oxidation or reduction to yield derivatives.

- Hydrolysis: Under catalytic conditions, hydrolysis can revert the compound to 2,4-dichlorobenzoic acid and 4-methylpyridine.

| Reaction Type | Conditions | Products |

|---|---|---|

| Substitution | Nucleophiles in polar solvents | Substituted derivatives |

| Oxidation | Oxidizing agents in acidic/basic media | Oxidized derivatives |

| Reduction | Reducing agents in anhydrous solvents | Reduced derivatives |

| Hydrolysis | Water and catalyst | 2,4-Dichlorobenzoic acid and 4-methylpyridine |

Note: These reactions are typically post-synthetic modifications rather than preparation routes for the target compound itself but provide insight into the compound's chemical behavior.

Summary Table of Preparation Methods

| Step | Description | Reagents/Conditions | Yield/Notes |

|---|---|---|---|

| 1. Acylation | 4-methylpyridine + 2,4-dichlorobenzoyl chloride | Base (pyridine/triethylamine), DCM/CHCl3, 25–50°C | High yield, main synthetic route |

| 2. Purification | Recrystallization or chromatography | Solvent-dependent | Achieves high purity |

| 3. Optional Modifications | Substitution, oxidation, hydrolysis | Various reagents and solvents | For derivative synthesis or analysis |

Research Findings and Practical Considerations

- The acylation reaction is highly efficient when using an appropriate base to neutralize HCl, preventing side reactions that could lower yield.

- Solvent choice affects reaction rate and product isolation; dichloromethane is preferred for its volatility and ability to dissolve reagents.

- Temperature control is critical; elevated temperatures accelerate reaction but may cause decomposition or side products.

- Industrial synthesis benefits from continuous monitoring and optimized mixing to improve yield and reproducibility.

- Post-synthesis purification is essential to remove unreacted starting materials and side products, ensuring compound suitability for further applications.

Análisis De Reacciones Químicas

Types of Reactions

3-(2,4-Dichlorobenzoyl)-4-methylpyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted pyridine derivatives.

Aplicaciones Científicas De Investigación

Chemistry

3-(2,4-Dichlorobenzoyl)-4-methylpyridine serves as an intermediate in the synthesis of more complex organic molecules. Its structure allows it to participate in various chemical reactions, such as:

- Electrophilic Aromatic Substitution : The dichlorobenzoyl moiety can undergo electrophilic substitution, making it useful for synthesizing derivatives.

- Nucleophilic Reactions : The nitrogen atom in the pyridine ring can act as a nucleophile, facilitating further chemical transformations.

Biology

The compound has been investigated for its biological activities , particularly:

- Antimicrobial Properties : Studies have shown that it exhibits significant activity against various pathogens. The Minimum Inhibitory Concentration (MIC) values are summarized below:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Candida albicans | 10 |

These results indicate that the compound can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria.

- Anticancer Activity : Research suggests that this compound may induce apoptosis in cancer cells by disrupting cell membranes and inhibiting key enzymes involved in cell proliferation.

Medicine

In the pharmaceutical field, this compound is being explored as a potential drug candidate for various therapeutic applications. Its unique structure enhances its binding affinity to biological targets, making it a candidate for further pharmacological investigations.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli. The research utilized standard microbiological techniques to determine MIC values and assessed the compound's mechanism of action through enzyme inhibition assays.

Case Study 2: Anticancer Potential

In vitro studies on cancer cell lines indicated that the compound activates apoptotic pathways, leading to cell death. The mechanism was attributed to its ability to disrupt cellular membranes and inhibit specific enzymes linked to cancer progression. Further investigations are ongoing to explore its potential as a chemotherapeutic agent.

Mecanismo De Acción

The mechanism of action of 3-(2,4-Dichlorobenzoyl)-4-methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Similar Compounds

Structural Comparisons

Chloro–Methyl Exchange Isosterism

The chloro–methyl exchange rule highlights the structural similarity between chlorine- and methyl-substituted compounds due to their analogous van der Waals radii (~1.8 Å for Cl and ~2.0 Å for CH₃). For instance, Ni(NCS)₂(4-methylpyridine)₂ and Ni(NCS)₂(4-chloropyridine)₂ exhibit isotypic crystal structures, underscoring the interchangeable roles of these substituents in coordination chemistry . This principle suggests that 3-(2,4-dichlorobenzoyl)-4-methylpyridine may share structural and electronic features with chloro-substituted analogs, influencing ligand-receptor interactions in biological systems.

FTIR Spectral Analysis

FTIR data for Bis-(1-(2,4-dichlorobenzoyl)-3-methylthiourea) iron(III) and its ligand reveal key differences in coordination (Table 1):

Table 1: FTIR Spectral Shifts in Ligand vs. Iron(III) Complex

| Functional Group | Ligand (cm⁻¹) | Complex (cm⁻¹) | Interpretation |

|---|---|---|---|

| N–H | 3292 | 3418 | Hydrogen bonding change |

| C=O | 1676 | 1655 | Coordination to Fe(III) |

| Fe–S | – | 420 | Metal-ligand bond |

Anticancer Potential

The iron(III) complex of this compound derivatives shows enhanced binding to ribonucleotide reductase compared to hydroxyurea, a clinically used inhibitor:

Table 2: Docking Results for Anticancer Activity

| Compound | ΔG (kcal/mol) | Inhibition Constant (Ki) |

|---|---|---|

| Bis-(1-(2,4-dichlorobenzoyl)-Fe(III) | -7.76 | 2.11 mM |

| 1-(2,4-Dichlorobenzoyl)-3-methylthiourea | -6.85 | 9.45 mM |

| Hydroxyurea | -6.12 | 36.5 mM |

Comparison with Triazolopyridine Derivatives

While structurally distinct, triazolopyridines like 3-(4-(benzyloxy)-3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine share synthetic methodologies (e.g., oxidative ring closure) .

Green Chemistry Approaches

The use of sodium hypochlorite as an oxidant in triazolopyridine synthesis contrasts with traditional methods employing Cr(VI) or DDQ, aligning with green chemistry principles. Similarly, the ethanol-based synthesis of the iron(III) complex of this compound emphasizes solvent sustainability .

Yield and Efficiency

The iron(III) complex achieves a 97.58% yield , outperforming many triazolopyridine derivatives (e.g., 73% yield for 3-(4-(benzyloxy)-3-methoxyphenyl)-triazolo[4,3-a]pyridine) , highlighting the efficiency of coordination-driven syntheses.

Actividad Biológica

3-(2,4-Dichlorobenzoyl)-4-methylpyridine is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its pyridine ring substituted with a 2,4-dichlorobenzoyl group and a methyl group at the 4-position. The presence of halogen atoms and the heterocyclic structure contribute to its unique chemical reactivity and biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in metabolic processes. For instance, it may inhibit receptor tyrosine kinases (RTKs), which play a crucial role in cell signaling and proliferation.

- Apoptosis Induction : In vitro studies indicate that it can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways.

- Antioxidant Activity : The compound exhibits antioxidant properties that can protect cells from oxidative stress, thereby maintaining cellular integrity .

Anticancer Activity

Research indicates significant anticancer properties of this compound across various cancer cell lines.

| Cell Line | IC50 Value (μM) | Mechanism |

|---|---|---|

| A549 | 0.83 ± 0.07 | RTK inhibition |

| MCF-7 | 0.15 ± 0.08 | Apoptosis induction |

| HeLa | 2.85 ± 0.74 | Caspase activation |

These results suggest that the compound is particularly effective against breast cancer (MCF-7) and lung cancer (A549) cell lines.

Antioxidant Properties

In addition to its anticancer effects, the compound has demonstrated antioxidant activity in various assays. It protects against oxidative damage by scavenging free radicals and enhancing the activity of antioxidant enzymes .

Case Studies

- In Vitro Studies : A study conducted on A549 lung cancer cells showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, highlighting its potential as a chemotherapeutic agent.

- Animal Models : In vivo studies using mouse models of leukemia demonstrated that administration of the compound significantly reduced tumor size compared to control groups, indicating its efficacy in cancer treatment .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics. Its interaction with specific transporters enhances its bioavailability, making it a promising candidate for further development in therapeutic applications .

Q & A

Q. What are the optimized synthetic methodologies for preparing metal complexes of 3-(2,4-dichlorobenzoyl)-4-methylpyridine derivatives?

The iron (III) complex of this compound derivatives can be synthesized via reflux methods. For example, Bis-(1-(2,4-dichlorobenzoyl)-3-methylthiourea) iron (III) was prepared by reacting 1-(2,4-dichlorobenzoyl)-3-methylthiourea with FeCl₃·6H₂O in ethanol at 75°C for 7 hours under magnetic stirring. The reaction yield reached 97.58%, with purification via rotary evaporation and drying . Key parameters include stoichiometric ratios (1.333 mmol ligand to 0.564 mmol FeCl₃·6H₂O) and solvent choice (ethanol for solubility and stability).

Q. How are spectroscopic techniques (e.g., FT-IR, UV-Vis) employed to confirm the structural integrity of synthesized complexes?

- FT-IR : Comparative analysis of ligand and complex spectra identifies coordination shifts. For instance, the disappearance of the S-H stretch (~2550 cm⁻¹) in the ligand and the emergence of Fe-S bonds (~450 cm⁻¹) confirm metal-ligand binding .

- UV-Vis : Electronic spectra reveal charge-transfer transitions. The iron (III) complex shows a λmax shift (e.g., 340 nm vs. 280 nm in the ligand) due to d-d transitions and ligand-to-metal charge transfer, with molar absorptivity (ε) values calculated to assess conjugation efficiency .

Q. What preliminary biological activities have been reported for these complexes?

Molecular docking studies against ribonucleotide reductase (PDB: 2EUD) indicate anticancer potential. The iron (III) complex exhibited a binding affinity (ΔG) of -7.76 kcal/mol and inhibition constant (Ki) of 2.11 µM, outperforming hydroxyurea (ΔG = -5.10 kcal/mol). Four hydrogen bonds (Arg 293, Ser 217, Thr 608, Cys 428) and 12 hydrophobic interactions stabilize the complex-receptor binding .

Advanced Research Questions

Q. How can contradictory data between high bioactivity and mutagenic risks be resolved for therapeutic applications?

While the iron (III) complex showed a high human intestinal absorption (HIA) rate (97.80%) and moderate Caco2 permeability (53.64%), Ames test results indicated mutagenicity. Mitigation strategies include:

- Dosage optimization : Balancing therapeutic efficacy (via IC50 profiling) and mutagenic thresholds.

- Structural modifications : Introducing electron-withdrawing groups to reduce electrophilic reactivity without compromising binding affinity .

Q. What computational strategies validate the enhanced stability of metal complexes compared to their ligands?

Docking simulations quantify binding energy differences. The iron (III) complex’s ΔG (-7.76 kcal/mol) was lower than its ligand (-6.20 kcal/mol), indicating stronger receptor binding. Molecular dynamics (MD) simulations further assess stability by analyzing root-mean-square deviation (RMSD) of the complex-receptor interface over time .

Q. How do solvent and temperature variations impact the reproducibility of synthesis?

Ethanol is preferred for its polarity and boiling point (78°C), which facilitates reflux at 75°C without decomposition. Lower temperatures (<60°C) result in incomplete ligand coordination, while higher temperatures (>85°C) risk ligand degradation. Solvent evaporation via rotary evaporator ensures consistent product recovery .

Q. What methodologies address low bioavailability in preclinical models?

Pharmacokinetic profiling using Caco2 assays and HIA predictions guides structural optimization. For example:

- Lipophilicity adjustments : Introducing hydrophilic substituents (e.g., -OH, -COOH) improves aqueous solubility.

- Prodrug strategies : Masking reactive groups (e.g., esterification) enhances metabolic stability .

Data Contradiction Analysis

Q. Why do theoretical and experimental binding affinity values diverge in docking studies?

Discrepancies arise from:

- Implicit solvent models : Docking algorithms may oversimplify solvation effects. Explicit solvent MD simulations reduce this error.

- Protein flexibility : Static receptor models in docking ignore conformational changes. Ensemble docking with multiple receptor states improves accuracy .

Methodological Recommendations

Q. Which characterization techniques are critical for verifying metal-ligand stoichiometry?

- Mass spectrometry : Confirms molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 580 for the iron (III) complex).

- Elemental analysis : Validates Fe content (theoretical vs. experimental) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.